molecular formula C9H21ClN2O2 B7984288 (S)-3-Boc-aminobutylamine hydrochloride

(S)-3-Boc-aminobutylamine hydrochloride

Cat. No.: B7984288
M. Wt: 224.73 g/mol
InChI Key: XUYGIQRFKIJQGF-FJXQXJEOSA-N
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Description

(S)-3-Boc-aminobutylamine hydrochloride is a chemical compound used in various scientific and industrial applications. It is a derivative of butylamine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Boc-aminobutylamine hydrochloride typically involves the protection of the amino group in butylamine with a Boc group. This is achieved by reacting butylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resulting Boc-protected butylamine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-aminobutylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.

    Coupling Reactions: It can be used in peptide synthesis through coupling reactions with carboxylic acids.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc group.

    Coupling Reagents: Carbodiimides such as EDC or DCC are used in peptide coupling reactions.

    Oxidizing Agents: Mild oxidizing agents like hydrogen peroxide can be used for selective oxidation.

Major Products

    Free Amine: Removal of the Boc group yields the free amine.

    Peptides: Coupling with carboxylic acids results in peptide bonds.

Scientific Research Applications

(S)-3-Boc-aminobutylamine hydrochloride is used in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block in the synthesis of peptides and proteins.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Boc-aminobutylamine hydrochloride primarily involves its role as a protected amine. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Boc-aminopropylamine hydrochloride: Similar structure but with a shorter carbon chain.

    (S)-3-Boc-aminoethylamine hydrochloride: Even shorter carbon chain.

    (S)-3-Boc-aminopentylamine hydrochloride: Longer carbon chain.

Uniqueness

(S)-3-Boc-aminobutylamine hydrochloride is unique due to its specific carbon chain length, which provides a balance between flexibility and reactivity. This makes it particularly useful in peptide synthesis and other applications where precise control over molecular structure is required.

Properties

IUPAC Name

tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-7(5-6-10)11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYGIQRFKIJQGF-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCN)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938881
Record name tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176982-57-3
Record name tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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